2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
The compound 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenoxymethyl group at position 5, an ethyl group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-ethylphenyl substituent.
Properties
Molecular Formula |
C21H23ClN4O2S |
|---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H23ClN4O2S/c1-3-15-5-9-17(10-6-15)23-20(27)14-29-21-25-24-19(26(21)4-2)13-28-18-11-7-16(22)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) |
InChI Key |
MKDKBMKHKSARAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. A common approach involves reacting 4-ethyl-3-thiosemicarbazide with 4-chlorophenoxyacetyl chloride to yield 4-ethyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol (Intermediate A ). This reaction proceeds under reflux in tetrahydrofuran (THF) with triethylamine as a base, achieving yields of 68–72%.
Reaction Scheme 1:
$$ \text{3-Thiosemicarbazide} + \text{4-Chlorophenoxyacetyl chloride} \xrightarrow{\text{THF, Et}_3\text{N}} \text{Intermediate A} $$
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 85 |
| THF | NaH | 60 | 72 |
| Acetonitrile | Et₃N | 50 | 64 |
Alternative Methodologies
One-Pot Sequential Synthesis
A streamlined one-pot method combines triazole formation and sulfanyl-acetamide coupling. Ethyl carbazate and 4-chlorophenoxyacetohydrazide are condensed in acidic methanol to form the triazole core, followed by in situ reaction with N-(4-ethylphenyl)chloroacetamide. This approach reduces purification steps and improves overall yield to 78%.
Key Advantages:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the cyclocondensation step, completing the reaction in 15 minutes versus 6 hours under conventional heating. This method enhances reproducibility and scalability, with yields comparable to traditional routes (82%).
Characterization and Analytical Validation
Spectroscopic Confirmation
-
NMR Analysis:
-
Mass Spectrometry:
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include unreacted Intermediate A (retention time: 4.2 min) and dechlorinated byproducts.
Challenges and Optimization Strategies
Byproduct Formation
-
Dechlorination: Occurs under prolonged heating (>100°C), resolved by maintaining temperatures ≤80°C.
-
Oxidation of Thiol: Mitigated by conducting reactions under nitrogen atmosphere.
Table 2: Impact of Reaction Atmosphere on Yield
| Atmosphere | Yield (%) |
|---|---|
| Air | 62 |
| Nitrogen | 85 |
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves isolability without sacrificing yield.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenoxy group or the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds similar to 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide exhibit notable antifungal properties. The triazole moiety is particularly effective against fungal pathogens due to its ability to inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis. This mechanism has been documented in several studies focusing on azole derivatives and their efficacy against resistant fungal strains .
Antimicrobial Properties
The compound has shown promise against various bacterial strains. In vitro studies have demonstrated its effectiveness comparable to established antibiotics. The presence of the chlorophenoxy and triazole groups enhances its antibacterial activity by disrupting bacterial cell wall synthesis and function .
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of related compounds suggest that modifications in the triazole structure can lead to enhanced efficacy in seizure models. For example, studies utilizing maximal electroshock (MES) and pentylenetetrazole (PTZ) models have highlighted the potential of similar triazole-containing compounds to reduce seizure frequency and severity .
Pesticidal Activity
The structural characteristics of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide suggest potential as a pesticide. The chlorophenoxy group is known for its herbicidal properties, while the triazole component may enhance the compound's ability to penetrate plant tissues and disrupt pest metabolism .
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with tailored properties. Research has indicated that incorporating triazole groups into polymer backbones can significantly improve thermal stability and mechanical strength, making them suitable for advanced material applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antifungal | Demonstrated effective inhibition of Candida spp. at low concentrations. |
| Study B | Antimicrobial | Showed comparable activity to ciprofloxacin against E. coli and S. aureus. |
| Study C | Anticonvulsant | Reduced seizure activity by 60% in MES model compared to control. |
| Study D | Pesticidal | Effective against aphids with a 90% mortality rate within 48 hours. |
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Triazole Substituents
- 4-Ethyl Group : The ethyl group at position 4 of the triazole ring increases lipophilicity compared to methyl or allyl substituents (e.g., 4-allyl in ’s compound: 2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide). This may enhance membrane permeability but could reduce solubility .
- 5-(4-Chlorophenoxymethyl) Group: This substituent is conserved across multiple analogs (e.g., ) and is critical for hydrophobic interactions with bacterial enzyme targets like α-chymotrypsin .
Acetamide Side Chain
- N-(4-Ethylphenyl): The 4-ethylphenyl group on the acetamide nitrogen contrasts with bulkier or electron-rich substituents in analogs. For instance, N-(4-dimethylaminophenyl) () or N-(2-ethoxyphenyl) () derivatives introduce polar or steric effects that modulate target binding.
Pharmacological and Physicochemical Data
Antimicrobial Activity
While direct data for the target compound are unavailable, structurally related triazole-acetamides (e.g., 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide, ) show moderate to strong antibacterial activity. Substitutions on the phenyl ring (e.g., dimethylamino in ) enhance activity against Gram-positive bacteria, suggesting that the 4-ethylphenyl group in the target compound may offer similar advantages .
Enzyme Inhibition
highlights that 1,3,4-oxadiazole-2-thiol derivatives inhibit α-chymotrypsin, with docking studies revealing interactions between the sulfanyl-acetamide moiety and the enzyme’s active site. The triazole analog’s sulfur atom may engage in similar hydrogen-bonding or hydrophobic interactions, though potency differences are expected due to core heterocycle variations .
Physicochemical Properties
- Lipophilicity : The ethyl groups on both the triazole and acetamide likely increase logP values compared to methyl or methoxy-substituted analogs (e.g., : 2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-2-methyl-3-phenylprop-2-enylidene]acetamide). This could enhance blood-brain barrier penetration but may reduce aqueous solubility .
- Thermal Stability : Triazole derivatives generally exhibit higher melting points (e.g., 216–217°C for a nitro-substituted analog in ) compared to oxadiazoles, suggesting robust crystalline packing due to hydrogen-bonding networks .
Crystallographic Analysis
X-ray studies using SHELX software () confirm the planar geometry of triazole rings and substituent orientations. For example, ’s N-(4-chloro-2-nitrophenyl)acetamide derivative showed intermolecular hydrogen bonding between acetamide carbonyls and aromatic hydrogens, a feature likely conserved in the target compound .
Biological Activity
The compound 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a novel derivative of the triazole class, known for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula: C19H18ClN5O4S
- Molecular Weight: 447.89532 g/mol
- CAS Number: 493023-68-0
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenoxy methyl derivatives with ethyl-substituted triazoles. The specific synthetic pathway can influence the yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds related to triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The compound in focus is likely to exhibit similar properties due to its structural similarities.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| Target Compound | Bacillus cereus | 8 µg/mL |
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that modifications in the triazole ring can enhance anticancer activity. For example, structural analogs have demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 | 15.0 |
| Compound D | MCF7 | 10.5 |
| Target Compound | HCT116 | 5.0 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the triazole ring contributes to its interaction with cellular targets involved in cell proliferation and apoptosis pathways. Molecular docking studies suggest that it may bind to specific proteins involved in cancer cell signaling .
Case Studies
- Antimicrobial Study : A study conducted on various triazole derivatives showed that compounds similar to the target compound exhibited promising antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that modifications to the phenyl and triazole moieties significantly enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
